BenchChemオンラインストアへようこそ!

XPC-6444

NaV1.6 Isoform Selectivity Sodium Channel

Select XPC-6444 for CNS-penetrant, isoform-selective NaV1.6 inhibition (IC50=41nM). Differentiates from pan-NaV blockers with high selectivity over NaV1.1 & NaV1.5 (>240-fold), ideal for dissecting NaV1.6's role in epilepsy models like SCN8A GOF. Enables reliable target engagement in vivo due to good metabolic stability & low MDR1 efflux. A precise tool for preclinical studies.

Molecular Formula C22H25F3N4O2S2
Molecular Weight 498.6 g/mol
Cat. No. B1193834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPC-6444
SynonymsXPC-6444;  XPC 6444;  XPC6444; 
Molecular FormulaC22H25F3N4O2S2
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C)CC1=C(C(=CC=C1)F)CNC2=CC(=C(C(=C2)F)S(=O)(=O)NC3=CSC=N3)F
InChIInChI=1S/C22H25F3N4O2S2/c1-22(2,3)29(4)11-14-6-5-7-17(23)16(14)10-26-15-8-18(24)21(19(25)9-15)33(30,31)28-20-12-32-13-27-20/h5-9,12-13,26,28H,10-11H2,1-4H3
InChIKeyVOJFVKGTRNXOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XPC-6444: A Potent, CNS-Penetrant, and Isoform-Selective NaV1.6 Inhibitor for Epilepsy and Neurological Research


XPC-6444 (CAS 2230144-21-3) is a highly potent, isoform-selective, and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 41 nM for the human isoform (hNaV1.6) . It also exhibits potent block of the NaV1.2 channel (IC50 = 125 nM) . XPC-6444 is a member of the aryl sulfonamide chemical class and was identified through a medicinal chemistry program aimed at developing selective NaV1.6 inhibitors as potential treatments for epilepsy and other disorders of neuronal hyperexcitability . The compound has demonstrated robust anticonvulsant activity in multiple preclinical seizure models .

Why XPC-6444 Cannot Be Substituted with Other NaV1.6 or Pan-NaV Inhibitors: A Guide to Scientific Selection


Voltage-gated sodium channel (NaV) inhibitors are a mainstay of epilepsy treatment, but clinically used drugs like carbamazepine and phenytoin are nonselective, inhibiting multiple brain channels (NaV1.1, NaV1.2, and NaV1.6) . This broad-spectrum inhibition limits therapeutic windows and can lead to dose-limiting side effects. While several NaV1.6-preferring tool compounds exist, they differ substantially in their isoform selectivity profiles, CNS penetration, and pharmacokinetic properties . XPC-6444 occupies a unique niche in this landscape: it is a potent NaV1.6 inhibitor with a defined selectivity profile against off-target isoforms (NaV1.1 and NaV1.5) and robust CNS penetration . Substituting XPC-6444 with a pan-NaV blocker or a compound with a different selectivity profile (e.g., a dual NaV1.6/NaV1.2 inhibitor like XPC-5462) will produce a different pharmacological signature, potentially confounding experimental results or leading to divergent in vivo outcomes. The quantitative evidence below demonstrates exactly where XPC-6444 is differentiated from its closest analogs, enabling informed selection for specific research applications.

XPC-6444: Quantified Differentiation from Close Analogs and Alternatives


NaV1.6 Potency and Isoform Selectivity Profile of XPC-6444 vs. XPC-5462 and XPC-7724

XPC-6444 exhibits a distinct selectivity profile compared to other aryl sulfonamide NaV1.6 inhibitors. XPC-6444 is a potent NaV1.6 inhibitor (IC50 = 41 nM) with 3-fold selectivity over NaV1.2 (IC50 = 125 nM) and high selectivity (>240-fold) over NaV1.1 and NaV1.5 (IC50 > 10,000 nM) . In contrast, XPC-5462 is a nearly equipotent dual inhibitor of NaV1.6 and NaV1.2 (IC50 = 10.3 nM and 10.9 nM, respectively) . XPC-7724, a selective NaV1.6 inhibitor, is approximately half as potent at NaV1.6 (IC50 = 78 nM) compared to XPC-6444, while maintaining similar selectivity over NaV1.1 . This data indicates XPC-6444 offers a middle ground in potency and selectivity among its class, providing a more balanced profile for studies requiring robust NaV1.6 inhibition with maintained but reduced NaV1.2 activity.

NaV1.6 Isoform Selectivity Sodium Channel Epilepsy CNS Penetration

In Vivo Anticonvulsant Efficacy of XPC-6444 in a Disease-Relevant Genetic Epilepsy Model vs. PRAX-562

XPC-6444 demonstrated dose-dependent anticonvulsant activity in a mouse model of SCN8A gain-of-function (GOF) epilepsy, carrying the human EIEE13 patient-derived N1768D mutation . The compound reduced seizure activity in an induced seizure model in these SCN8A GOF mice . In contrast, the persistent sodium current inhibitor PRAX-562 (Relutrigine) inhibits the same SCN8A N1768D mutation-induced persistent INa with an IC50 of 75 nM but is a weak tonic blocker (IC50 = 8470 nM) . While both compounds are active against this specific genetic driver of epilepsy, XPC-6444's primary mechanism is tonic and state-dependent block of NaV1.6, whereas PRAX-562 preferentially targets the persistent current . XPC-6444's in vivo activity in this model validates its target engagement and disease relevance, supporting its use for studying SCN8A-related epilepsies.

Anticonvulsant SCN8A Epilepsy In Vivo Efficacy Genetic Model Dose-Response

CNS Penetration and Metabolic Stability Profile of XPC-6444: A Key Differentiator from Non-CNS-Penetrant NaV1.6 Inhibitors

XPC-6444 is characterized as a CNS-penetrant compound . This property is critical for its utility in studying central nervous system disorders. Furthermore, XPC-6444 exhibits good metabolic stability in human liver microsomes and hepatocytes, and has low potential for MDR1 (P-glycoprotein) mediated efflux . This ADME profile is a direct result of the optimization campaign described in the primary publication, which aimed to improve metabolic stability, reduce active efflux, and address PXR liability . Many other NaV1.6 inhibitors, including peptide toxins like 4,9-anhydro-TTX, do not efficiently cross the blood-brain barrier, limiting their use to in vitro or ex vivo systems. XPC-6444's favorable CNS drug-like properties enable robust in vivo pharmacological studies in rodent models of CNS disease, a key advantage for researchers.

CNS Penetration Metabolic Stability ADME Blood-Brain Barrier MDR1 Efflux

Selectivity Over Off-Target NaV1.1 and NaV1.5 Isoforms: A Comparison with Pan-NaV Blockers

XPC-6444 demonstrates high selectivity for NaV1.6 over the off-target isoforms NaV1.1 and NaV1.5, with IC50 values >10,000 nM for both . This selectivity is a critical feature of its pharmacological profile. In contrast, clinically used pan-NaV blockers like carbamazepine and phenytoin inhibit NaV1.1, NaV1.2, and NaV1.6 with little discrimination . Inhibition of NaV1.1, which is predominantly expressed in inhibitory interneurons, is believed to contribute to the narrow therapeutic index of nonselective NaV blockers . Sparing NaV1.1, as achieved by XPC-6444, is hypothesized to improve tolerability and efficacy. Similarly, the lack of NaV1.5 inhibition avoids potential cardiac liabilities. XPC-6444's >240-fold selectivity over NaV1.1 and NaV1.5 makes it a superior tool for studying the specific role of NaV1.6 in neuronal excitability without confounding effects from these off-target isoforms.

NaV1.1 NaV1.5 Off-Target Selectivity Safety Margin Isoform Selectivity

Optimal Research Applications for XPC-6444 Based on Its Unique Pharmacological Profile


Investigating the Role of NaV1.6 in Genetic Epilepsies (e.g., SCN8A Encephalopathy)

XPC-6444 is the compound of choice for in vivo studies examining the contribution of NaV1.6 gain-of-function to seizure generation and propagation in genetic models of epilepsy, such as SCN8A encephalopathy (EIEE13). Its demonstrated dose-dependent anticonvulsant activity in SCN8A GOF mice (N1768D mutation) directly validates its utility in this disease-relevant context . This application leverages XPC-6444's CNS penetration and potent NaV1.6 block, distinguishing it from non-CNS-penetrant inhibitors.

Dissecting the Differential Contributions of NaV1.6 and NaV1.2 to Neuronal Excitability

XPC-6444's distinct selectivity profile—potent NaV1.6 inhibition (IC50 = 41 nM) with 3-fold lower potency at NaV1.2 (IC50 = 125 nM)—makes it an ideal tool for pharmacological dissection of the roles of these two channels in excitatory neurotransmission . This is in contrast to dual inhibitors like XPC-5462 (equipotent at NaV1.6 and NaV1.2) . Researchers can use XPC-6444 to parse out the specific contribution of NaV1.6 to action potential firing and network activity, a key advantage for fundamental neurophysiology studies.

Evaluating NaV1.6 Inhibition as a Therapeutic Strategy with a Favorable Off-Target Safety Profile

XPC-6444 is ideal for preclinical studies aimed at establishing a therapeutic window for NaV1.6 inhibition. Its high selectivity over NaV1.1 and NaV1.5 (>240-fold) allows researchers to assess the efficacy of NaV1.6 block in seizure models without the confounding effects of NaV1.1 inhibition (which may compromise inhibitory neuron function) or NaV1.5 inhibition (which poses cardiac risks) . This profile supports the compound's use in validating NaV1.6 as a target with a potentially improved safety margin compared to nonselective NaV blockers.

In Vivo CNS Pharmacology Studies Requiring Robust Brain Exposure

For any in vivo study requiring reliable and sustained CNS exposure, XPC-6444 is a superior choice over NaV1.6 inhibitors with poor blood-brain barrier penetration (e.g., peptide toxins) . Its characterization as CNS-penetrant, coupled with good metabolic stability and low MDR1 efflux potential, ensures that target engagement in the brain can be achieved and maintained following systemic administration . This makes XPC-6444 a practical and reliable tool for behavioral pharmacology, chronic dosing studies, and efficacy testing in rodent models of CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for XPC-6444

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.